Cas no 957263-74-0 (4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid)

4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid is a fluorinated benzoic acid derivative featuring a pyrazole substituent at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, combining a carboxylic acid functional group with a heterocyclic moiety. The fluorine atom enhances metabolic stability and lipophilicity, potentially improving bioavailability. The pyrazole ring offers opportunities for further derivatization, making it a valuable intermediate in medicinal chemistry. Its precise physicochemical properties, such as solubility and pKa, can be tailored for specific applications. The compound is typically used in the development of bioactive molecules, particularly in kinase inhibitor and ligand design. High-purity grades are available for research purposes.
4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid structure
957263-74-0 structure
Product name:4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid
CAS No:957263-74-0
MF:C10H7FN2O2
MW:206.173185586929
MDL:MFCD08144699
CID:3082358
PubChem ID:6486612

4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid
    • 4-fluoro-3-(pyrazol-1-yl)benzoic acid
    • 957263-74-0
    • Benzoic acid, 4-fluoro-3-(1H-pyrazol-1-yl)-
    • STK522497
    • 4-fluoro-3-(1H-pyrazol-1-yl)benzoicacid
    • 4-Fluoro-3-pyrazol-1-yl-benzoic acid
    • GYWPRLUVEXQBRL-UHFFFAOYSA-N
    • AKOS000301929
    • CS-0325602
    • G78826
    • 4-fluoro-3-pyrazol-1-ylbenzoic acid
    • MDL: MFCD08144699
    • Inchi: InChI=1S/C10H7FN2O2/c11-8-3-2-7(10(14)15)6-9(8)13-5-1-4-12-13/h1-6H,(H,14,15)
    • InChI Key: GYWPRLUVEXQBRL-UHFFFAOYSA-N
    • SMILES: C1=CN(C2=C(C=CC(=C2)C(=O)O)F)N=C1

Computed Properties

  • Exact Mass: 206.04915563Da
  • Monoisotopic Mass: 206.04915563Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1Ų
  • XLogP3: 1.5

4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM375126-1g
4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid
957263-74-0 95%+
1g
$326 2023-01-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396272-100mg
4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid
957263-74-0 98%
100mg
¥812.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396272-250mg
4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid
957263-74-0 98%
250mg
¥1250.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396272-1g
4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid
957263-74-0 98%
1g
¥2500.00 2024-04-23
Matrix Scientific
020894-1g
4-Fluoro-3-pyrazol-1-yl-benzoic acid
957263-74-0
1g
$378.00 2023-09-11
A2B Chem LLC
AJ00420-100mg
4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid
957263-74-0 97%
100mg
$115.00 2024-07-18
Crysdot LLC
CD11003293-5g
4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid
957263-74-0 97%
5g
$874 2024-07-19

Additional information on 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid

Recent Advances in the Study of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid (CAS: 957263-74-0): A Comprehensive Research Brief

The compound 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid (CAS: 957263-74-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole and benzoic acid scaffold, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of kinase inhibition and anti-inflammatory activity. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, pharmacological effects, and potential clinical applications.

One of the key areas of research involving 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid is its role as a kinase inhibitor. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders. Recent studies have demonstrated that this compound exhibits selective inhibition against specific kinase targets, including JAK and SRC family kinases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid showed potent inhibitory activity against JAK2, with IC50 values in the nanomolar range. This finding suggests its potential as a lead compound for the development of novel kinase-targeted therapies.

In addition to its kinase inhibitory properties, 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid has also been investigated for its anti-inflammatory effects. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters explored the compound's ability to modulate inflammatory cytokines such as TNF-α and IL-6. The results indicated that the compound significantly reduced cytokine production in vitro, suggesting its potential utility in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Furthermore, structural-activity relationship (SAR) studies have identified key modifications that enhance its anti-inflammatory efficacy while minimizing off-target effects.

The synthesis and optimization of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid have also been a focus of recent research. Advances in synthetic methodologies, including microwave-assisted and flow chemistry techniques, have enabled more efficient and scalable production of this compound. A 2024 study in Organic Process Research & Development highlighted a novel, high-yield synthetic route that reduces the number of steps and improves overall purity. These developments are critical for facilitating further pharmacological studies and potential commercialization.

Looking ahead, the potential clinical applications of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid are vast. Ongoing research is exploring its use in combination therapies, particularly in oncology, where its kinase inhibitory properties could complement existing treatments. Additionally, its anti-inflammatory effects may pave the way for new treatments for chronic inflammatory conditions. However, further in vivo studies and clinical trials are necessary to fully elucidate its safety and efficacy profiles. The compound's unique chemical structure and promising biological activities make it a compelling candidate for future drug development efforts.

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.